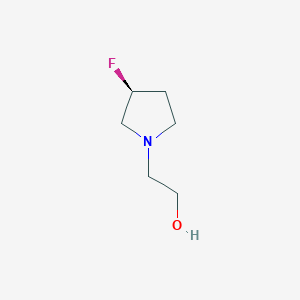
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is a chiral compound that features a fluorinated pyrrolidine ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and fluorinated reagents.
Alcohol Formation: The ethan-1-ol moiety can be introduced through nucleophilic substitution reactions, often involving the use of alkyl halides and appropriate bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to ensure precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products
The major products formed from these reactions include ketones, aldehydes, reduced alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: Researchers use this compound to study the effects of fluorination on biological activity and molecular interactions.
Industrial Applications: It is employed in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethan-1-ol moiety may participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3-Chloropyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Bromopyrrolidin-1-yl)ethan-1-ol
- (S)-2-(3-Methylpyrrolidin-1-yl)ethan-1-ol
Uniqueness
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s metabolic stability, lipophilicity, and overall biological activity compared to its non-fluorinated analogs.
Biological Activity
(S)-2-(3-Fluoropyrrolidin-1-yl)ethan-1-ol, also known as a fluorinated pyrrolidine derivative, has garnered attention in recent pharmacological research due to its potential biological activity. This article explores the compound's properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C6H12FNO |
| Molar Mass | 133.16 g/mol |
| CAS Number | 1240710-87-5 |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. Specifically, fluorinated compounds often exhibit improved permeability through cell membranes and increased interactions with proteins due to the stability of the C-F bond .
Pharmacological Studies
Research indicates that this compound may serve as a valuable building block in drug development. Its potential applications include:
- Antitumor Activity : Similar fluorinated compounds have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions .
Case Studies
A study focusing on the substitution of piperidine rings with pyrrolidine derivatives demonstrated that this compound exhibited enhanced metabolic stability compared to its non-fluorinated counterparts. This was evidenced by a half-life increase in metabolic assays, indicating prolonged activity in biological systems .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound | Activity Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| This compound | Antitumor | 150 | Effective against specific cancer lines |
| (3S)-3-Fluoropyrrolidine | Neurotransmitter modulator | 200 | Potential for cognitive enhancement |
| Dipyridamole analogs | Antiplatelet | 50 | Improved metabolic stability |
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
2-[(3S)-3-fluoropyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C6H12FNO/c7-6-1-2-8(5-6)3-4-9/h6,9H,1-5H2/t6-/m0/s1 |
InChI Key |
CROKWOXDQWOKCV-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)CCO |
Canonical SMILES |
C1CN(CC1F)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















